4-(Tert-butoxy)pyridin-2-amine
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Overview
Description
4-(Tert-butoxy)pyridin-2-amine is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyridine, featuring a tert-butoxy group at the 4-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
albicans .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in their function
Biochemical Pathways
It is known that the compound can be used as a reagent in the synthesis of different heterocyclic systems . This suggests that it may influence various biochemical pathways, depending on the context of its use.
Pharmacokinetics
It is a relatively stable compound with a molecular weight of 16622 , which may influence its bioavailability.
Result of Action
It is used as a reagent in the synthesis of different heterocyclic systems , suggesting that it may have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 4-(Tert-butoxy)pyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature is room temperature , indicating that it is stable under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with tert-butyl alcohol in the presence of a base to form 4-(tert-butoxy)pyridine, followed by amination at the 2-position using ammonia or an amine source .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Tert-butoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butoxy)pyridine: Lacks the amine group, making it less versatile in certain reactions.
2-amino-4-methylpyridine: Similar structure but with a methyl group instead of a tert-butoxy group, affecting its reactivity and applications.
Uniqueness
4-(Tert-butoxy)pyridin-2-amine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQTFHHDCHUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446416-40-5 |
Source
|
Record name | 4-(tert-butoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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